REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([NH:8][C:9](=[O:14])[C:10]([F:13])([F:12])[F:11])=[CH:6][CH:5]=[C:4]([O:15][CH3:16])[N:3]=1.[CH2:17](Br)[CH:18]=[CH2:19].C(=O)([O-])[O-].[Na+].[Na+]>CC#N>[CH2:19]([N:8]([C:7]1[C:2]([Br:1])=[N:3][C:4]([O:15][CH3:16])=[CH:5][CH:6]=1)[C:9](=[O:14])[C:10]([F:13])([F:11])[F:12])[CH:18]=[CH2:17] |f:2.3.4|
|
Name
|
|
Quantity
|
5.52 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1NC(C(F)(F)F)=O)OC
|
Name
|
|
Quantity
|
3.57 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 80° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-60% DCM in heptane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(C(C(F)(F)F)=O)C=1C(=NC(=CC1)OC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |